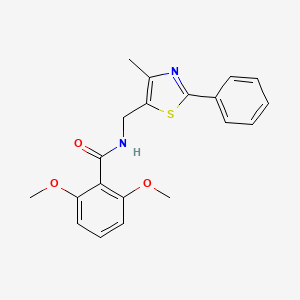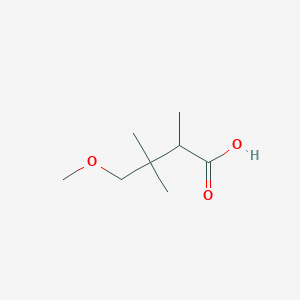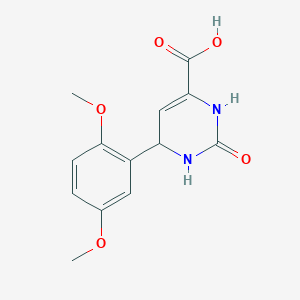
3-(4-nitrophenoxy)thiophene-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitrophenoxy)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7NO5S . It has a molecular weight of 265.25 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-3-1-7(2-4-8)12(15)16/h1-6H,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用
Crystal Engineering with Nitro-Functionalized Thiophene Derivatives
Research has shown the synthesis of new thiophene derivatives, including 3-nitro-thiophene-2,5-dicarboxylic acid, which is closely related to the compound . These derivatives have been used in the development of cadmium coordination polymers, demonstrating the utility of nitro-functionalized thiophene compounds in crystal engineering. The structural analyses of these polymers reveal diverse topologies and highlight the influence of ligand design on the assembly of coordination networks. Additionally, these complexes exhibit interesting photoluminescence properties, suggesting potential applications in materials science (Xue et al., 2015).
Electropolymerization and Film Formation
Another study focused on the protection of the carboxyl group in thiophene derivatives to enable electropolymerization, a process not feasible with the unprotected acid form. By modifying 3-thiopheneacetic acid with various benzyl groups, researchers were able to synthesize new monomers that could be easily electrooxidized to form stable, electroactive polymers. These polymers displayed typical polythiophene properties such as redox behavior and electrochromism. The research demonstrates the importance of chemical modification, including nitration, in facilitating electropolymerization and the development of functional polymer films with potential applications in electronics and sensor technology (Li et al., 1998).
Sensitization of Luminescence in Metal-Organic Frameworks
Thiophenyl-derivatized nitrobenzoic acid ligands have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence in solution and solid-state species. These ligands, by incorporating nitro groups and thiophene moieties, have shown to enhance the luminescence efficiency in lanthanide complexes, indicating the potential of nitro-functionalized thiophene derivatives in the development of luminescent materials. The research highlights the importance of molecular control over functional groups to tune optical properties and enhance emission, which is crucial for applications in optical devices and sensors (Viswanathan & Bettencourt-Dias, 2006).
Safety and Hazards
特性
IUPAC Name |
3-(4-nitrophenoxy)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-3-1-7(2-4-8)12(15)16/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSTZGBMJSOKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2853255.png)

![{1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2853259.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2853261.png)






![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide](/img/structure/B2853272.png)


